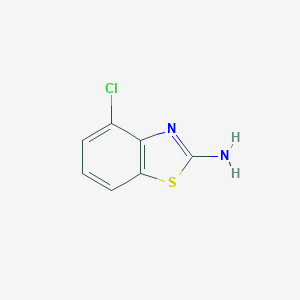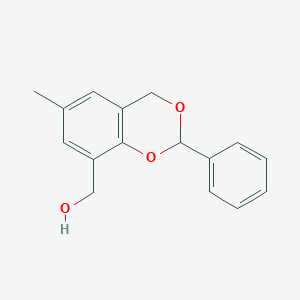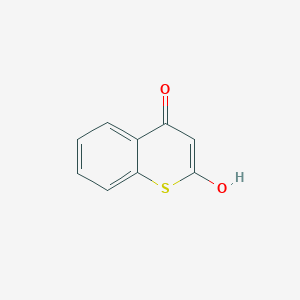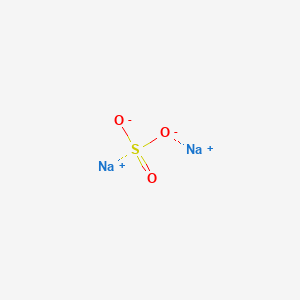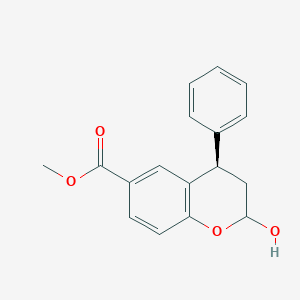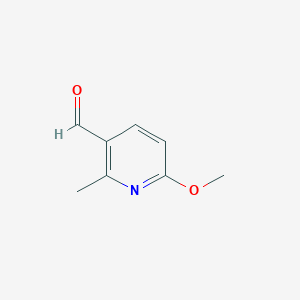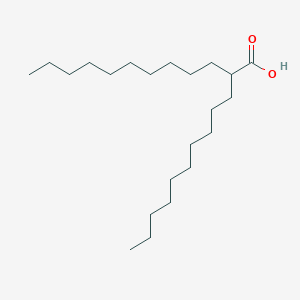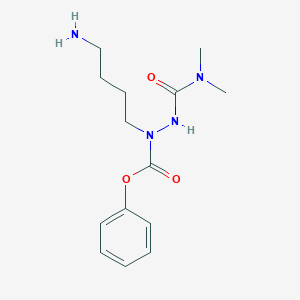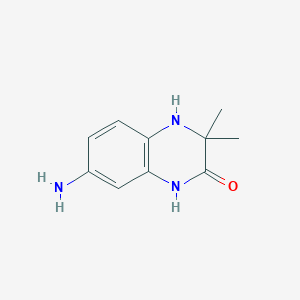
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
描述
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. ADQX is a synthetic compound that belongs to the quinoxaline family of compounds. It has a molecular weight of 201.25 g/mol and a chemical formula of C10H12N2O.
作用机制
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one works by blocking the activity of non-NMDA glutamate receptors, which are responsible for the majority of fast synaptic transmission in the brain. By blocking these receptors, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can reduce the excitotoxicity that occurs when there is excessive glutamate activity in the brain. This can help to prevent neuronal damage and cell death, which is important in the treatment of neurological disorders.
生化和生理效应
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. It has also been shown to increase the levels of GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain. Additionally, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has a number of advantages for use in lab experiments. It is a potent non-NMDA antagonist that can be used to study the role of glutamate receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to have some toxic effects on certain types of cells, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a neuroprotective agent in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective non-NMDA antagonists that can be used to study the role of glutamate receptors in the brain. Additionally, there is ongoing research into the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the treatment of Alzheimer's disease and other neurodegenerative disorders.
科学研究应用
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to be a potent non-NMDA antagonist, which means that it can block the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a key role in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death, which is why 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been studied as a potential neuroprotective agent.
属性
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFACFCKALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

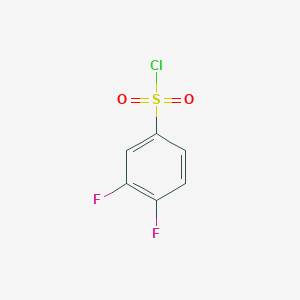
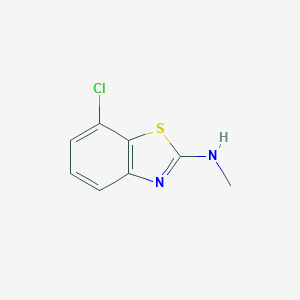
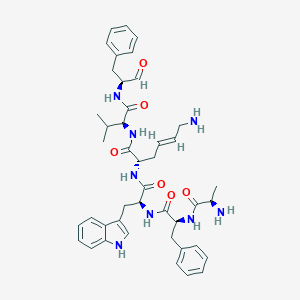
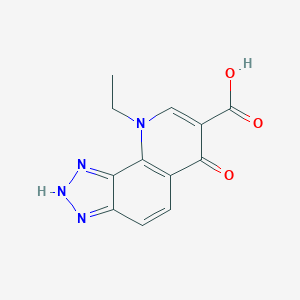
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
